molecular formula C10H9F2NO4 B1413014 Ethyl 2,5-difluoro-3-nitrophenylacetate CAS No. 1807176-01-7

Ethyl 2,5-difluoro-3-nitrophenylacetate

Cat. No.: B1413014
CAS No.: 1807176-01-7
M. Wt: 245.18 g/mol
InChI Key: HIAFWJQJXBLDCI-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-3-nitrophenylacetate is an organic compound featuring a phenylacetic acid backbone substituted with fluorine atoms at the 2- and 5-positions, a nitro group at the 3-position, and an ethyl ester functional group.

Properties

CAS No.

1807176-01-7

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

ethyl 2-(2,5-difluoro-3-nitrophenyl)acetate

InChI

InChI=1S/C10H9F2NO4/c1-2-17-9(14)4-6-3-7(11)5-8(10(6)12)13(15)16/h3,5H,2,4H2,1H3

InChI Key

HIAFWJQJXBLDCI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in this compound significantly enhances electrophilic substitution resistance compared to halogen-only analogs . Halogen Diversity: Bromine and chlorine substituents in Ethyl 2,4-dibromo-3-fluorophenylacetate and Ethyl 3,5-dichloro-2-fluorophenylacetate increase molar mass and may enhance stability in cross-coupling reactions .

Functional Group Variations :

  • Ethyl 2,4,5-trifluorobenzoylacetate contains a ketone (3-oxo) group, absent in the other compounds, which could increase reactivity in nucleophilic additions .
  • The ethyl ester group is common across all compounds, suggesting similar solubility in organic solvents.

Physicochemical and Reactivity Profiles

Solubility and Stability:

  • This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to the nitro group’s polarity.
  • Ethyl 2,4-dibromo-3-fluorophenylacetate : Higher molar mass and bromine content may reduce solubility but enhance thermal stability .
  • Ethyl 3,5-dichloro-2-fluorophenylacetate : Chlorine atoms likely confer resistance to oxidation, making it suitable for harsh reaction conditions .

Preparation Methods

Direct Nucleophilic Substitution on Fluorinated Acetates

Method Overview:
One of the prevalent approaches involves reacting fluorinated acylating agents, such as ethyl bromodifluoroacetate, with appropriately substituted aromatic precursors like 4-nitrophenyl derivatives. This method capitalizes on nucleophilic substitution mechanisms where the aromatic ring is activated for substitution by electron-withdrawing groups like nitro.

Reaction Conditions & Parameters:

Parameter Typical Conditions Impact on Yield & Purity
Solvent Tetrahydrofuran (THF), anhydrous Ensures high reaction rate, minimizes hydrolysis
Temperature 0°C to room temperature (25°C) Controlled to prevent side reactions, optimize yield
Reagent Ethyl bromodifluoroacetate, 4-nitrophenylmagnesium bromide (Grignard) Grignard reagent facilitates nucleophilic attack, yields ~70–80%
Reaction Time 4–6 hours Sufficient for complete conversion

Research Findings:
This route yields high purity products confirmed via ¹⁹F NMR (δ –47 to –50 ppm) and HPLC retention times (~12.3 min). Purification typically involves column chromatography with hexane/ethyl acetate mixtures.

Condensation of Aromatic Aldehydes with Difluoroacetates

Method Overview:
A safer, albeit slower, alternative involves condensation reactions between 4-nitrobenzaldehyde and ethyl difluoroacetate in the presence of a base such as potassium hydroxide (KOH).

Reaction Conditions & Parameters:

Parameter Typical Conditions Impact on Yield & Purity
Solvent Methanol Facilitates the condensation reaction
Temperature Room temperature (~25°C) Mild conditions, reduces decomposition
Base KOH (potassium hydroxide) Promotes enolate formation, yields ~65%
Reaction Time 72 hours Longer reaction time, potential for side reactions

Research Findings:
Yields are slightly lower compared to nucleophilic substitution but offer operational simplicity and safety.

Reaction Data Table Summarizing Methods

Method Reagents & Conditions Typical Yield Advantages Limitations
Nucleophilic substitution Ethyl bromodifluoroacetate + 4-nitrophenylmagnesium bromide in THF 70–80% High yield, rapid, scalable Requires inert atmosphere, moisture-sensitive
Condensation of aldehyde 4-nitrobenzaldehyde + ethyl difluoroacetate + KOH in MeOH 65% Safer, avoids Grignard reagents Longer reaction time, lower yield

Spectroscopic Characterization and Reaction Optimization

Key Techniques & Data:

Technique Purpose Typical Data Notes
¹H NMR Confirm aromatic and ester protons Aromatic doublet at δ 8.2–8.4 ppm; ethyl ester quartet at δ 4.3 ppm Helps verify substitution pattern
¹⁹F NMR Confirm fluorine environment Singlet at δ –47.7 ppm, indicating symmetric CF₂ group Sensitive to conformational changes
IR Spectroscopy Confirm functional groups Ester C=O at ~1740 cm⁻¹; Nitro group at 1520 cm⁻¹ Characteristic peaks for nitro and ester groups
Mass Spectrometry Molecular weight confirmation [M+H]⁺ at m/z 246.1; calculated 245.18 Validates molecular composition

Research Findings and Advanced Considerations

  • Reaction Optimization:
    Using polar aprotic solvents like THF enhances nucleophilic substitution efficiency. Maintaining anhydrous conditions is critical to prevent hydrolysis of sensitive intermediates.

  • Impact of Electron-Withdrawing Groups:
    The nitro group significantly influences reactivity, favoring electrophilic substitution on the aromatic ring and stabilizing transition states during hydrolysis or nucleophilic attack.

  • Scalability & Safety:
    The condensation route offers safer handling, suitable for large-scale synthesis, whereas Grignard-based methods require rigorous moisture control.

  • Emerging Methods:
    Recent patents suggest novel catalytic processes and green chemistry approaches, including microwave-assisted synthesis, though these are still under development.

Summary Table of Key Preparation Data

Method Reagents & Conditions Yield (%) Notes
Grignard nucleophilic substitution Ethyl bromodifluoroacetate + 4-nitrophenylmagnesium bromide in THF 75–80 High efficiency, moisture-sensitive
Base-catalyzed condensation 4-nitrobenzaldehyde + ethyl difluoroacetate + KOH in MeOH 65–70 Safer, longer reaction time

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,5-difluoro-3-nitrophenylacetate, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via esterification of 2,5-difluoro-3-nitrophenylacetic acid using ethanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Alternative routes include nucleophilic aromatic substitution of pre-functionalized phenylacetic acid derivatives. Purity is confirmed via HPLC (≥98% purity, as per vendor standards ), complemented by 1H^1\text{H}/19F^{19}\text{F}-NMR to verify fluorine substitution patterns and absence of unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • GC-MS : For molecular weight confirmation and fragmentation pattern analysis (e.g., base peak at m/z 243 for the parent ion) .
  • NMR : 1H^1\text{H}-NMR identifies ester protons (δ ~4.2 ppm for CH2_2CH3_3) and aromatic protons influenced by fluorine and nitro groups. 19F^{19}\text{F}-NMR distinguishes between ortho/para fluorine environments .
  • FT-IR : Confirms ester carbonyl (C=O stretch ~1740 cm1^{-1}) and nitro group (asymmetric stretch ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How does the positioning of fluorine and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group at position 3 deactivates the ring, directing electrophilic attacks to meta/para positions. Fluorine at positions 2 and 5 enhances steric hindrance, affecting regioselectivity. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with substituted boronic acids reveals product distributions. For example, coupling at position 4 (para to nitro) is favored due to reduced steric clash .

Q. What strategies resolve contradictions in reported yields for nitrophenylacetate derivatives under varying conditions?

Methodological Answer: Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), temperature gradients, or catalyst loading. Systematic DOE (Design of Experiments) can isolate critical factors. For example, higher yields in polar aprotic solvents (e.g., 72% in DMF vs. 58% in THF) correlate with improved nitro group stabilization. HPLC tracking of intermediates identifies side reactions (e.g., ester hydrolysis) .

Q. How can the biological activity of this compound be evaluated against microbial targets?

Methodological Answer: Perform agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally related compounds (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, known for antimicrobial activity ). Synergy studies with commercial antibiotics (e.g., ampicillin) assess potentiating effects via checkerboard assays.

Q. What mechanistic insights explain the stability of the ester group under acidic vs. basic conditions?

Methodological Answer: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions involve nucleophilic attack by hydroxide. Kinetic studies (e.g., kobsk_{\text{obs}} measurements at varying pH) quantify degradation rates. Isotopic labeling (e.g., 18O^{18}\text{O}-water) tracks oxygen incorporation in hydrolysis products. Fluorine’s electron-withdrawing effect accelerates base-catalyzed hydrolysis compared to non-fluorinated analogs .

Data-Driven Analysis

Q. How do computational models predict the compound’s solubility and partition coefficients?

Methodological Answer: Use QSPR (Quantitative Structure-Property Relationship) models with descriptors like logP (calculated ~2.1) and polar surface area (PSA ~75 Å2^2). Experimental validation via shake-flask method (logP in octanol/water) and HPLC retention time correlation refine predictions. MD simulations (e.g., GROMACS) model solute-solvent interactions in polar solvents .

Q. What role do fluorine atoms play in altering the compound’s metabolic stability?

Methodological Answer: Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation. In vitro assays with liver microsomes (human or rat) quantify metabolite formation via LC-MS. Compare with non-fluorinated analogs to isolate fluorine’s impact. For example, half-life (t1/2t_{1/2}) increases from 1.2 h (non-fluorinated) to 3.8 h (fluorinated) in microsomal studies .

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